1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride
Description
Chemical Structure and Properties 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride is a chiral piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the amine, an ethyl ester moiety on the carboxylic acid, and a hydrochloride salt. Its molecular formula is C₁₃H₂₄N₂O₄·HCl (non-salt form: C₁₃H₂₄N₂O₄, molecular weight 272.34 g/mol) . The compound is stable at room temperature and highly soluble in polar aprotic solvents like DMSO and DMF .
Applications
This compound is primarily used in asymmetric synthesis as a chiral inducer due to its stereochemical configuration (2R,5S) . The Boc group enhances stability during synthetic steps, while the ethyl ester facilitates reactivity in coupling reactions.
Safety
Handling requires protective equipment (gloves, goggles) to avoid inhalation or dermal contact. It should be stored away from heat and moisture .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNVAMWWTIQOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Esterification
The most widely reported method begins with piperidine-2-carboxylic acid as the starting material. Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water yields N-Boc-piperidine-2-carboxylic acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) produces the ethyl ester derivative.
Key Conditions :
-
Boc protection: THF/H₂O (1:1), NaHCO₃, Boc₂O (1.05 equiv.), 12 h at 25°C.
-
Esterification: Ethanol, SOCl₂ (1.2 equiv.), -10°C to 70°C, 2–24 h.
Yield : 86–94% for Boc protection; 74–89% for esterification.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
Asymmetric Synthesis from Pyridine Precursors
Hydrogenation of Pyridine Derivatives
A patent (CN108239019A) describes the reduction of 5-hydroxy-2-pyridinecarboxylic acid ethyl ester using rhodium-carbon catalysts under hydrogen pressure (200 psi, 12 h). This yields 5-hydroxy-piperidine-2-carboxylic acid ethyl ester, which undergoes Boc protection and oxidation to introduce the amino group.
Optimization :
Reductive Amination
The 5-hydroxy intermediate is oxidized to a ketone using dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to install the amino group. Final Boc protection and hydrochloride salt formation complete the synthesis.
Enzymatic Resolution for Stereochemical Control
Kinetic Resolution Using Lipases
CAL-A (Candida antarctica lipase A) catalyzes the enantioselective acylation of racemic N-Boc-piperidine-2-carboxylic acid ethyl ester. Using trifluoroethyl butanoate in tert-butyl methyl ether (TBME), the (S)-enantiomer is resolved with an enantiomeric ratio (E) >200.
Conditions :
Dynamic Kinetic Resolution (DKR)
Combining CAL-A with a palladium catalyst enables racemization of the undesired enantiomer, achieving >99% conversion and 99% ee for the (R)-enantiomer.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Microwave-Assisted Coupling
In SPPS, the Boc-protected piperidine derivative is coupled to resin-bound peptides using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and DIPEA. Microwave irradiation (50°C, 20 min) improves coupling efficiency to >95%.
Characterization :
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems for Boc protection and esterification. Key advantages include:
Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|---|
| Multi-Step Synthesis | Piperidine-2-carboxylic acid | Boc protection/Esterification | 74–89 | >99 | None |
| Asymmetric Synthesis | 5-Hydroxy-2-pyridinecarboxylic acid | Hydrogenation/Reductive amination | 61–85 | 98 | Moderate |
| Enzymatic Resolution | Racemic ethyl ester | CAL-A catalysis | 42–99 | >99 | High |
| SPPS Adaptations | Resin-bound peptides | COMU coupling | >95 | >99 | None |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, removable under acidic conditions.
Key Notes :
-
Boc deprotection does not affect the ethyl ester or the piperidine ring .
-
Post-deprotection, the free amine can participate in further reactions (e.g., amide coupling).
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Example :
Under basic conditions (NaOH), the ethyl ester hydrolyzes to the carboxylate anion, which is protonated upon workup. The Boc group remains intact unless exposed to strong acids .
Amine Reactivity
After Boc removal, the primary amine at position 5 of the piperidine ring exhibits nucleophilic activity.
Selectivity Challenges :
-
Steric hindrance from the piperidine ring may slow reactions at the 5-position.
-
Competing reactions at the carboxylic acid (if hydrolyzed) require careful pH control.
Coupling Reactions
The carboxylic acid (after ester hydrolysis) can engage in amide bond formation.
| Coupling Agent | Conditions | Outcome | Yield |
|---|---|---|---|
| DCC/HOBt | DCM, RT | Peptide bond with amines | High (~80%) |
| EDCI/DMAP | DMF, 0°C → RT | Activated ester intermediate | Moderate (~65%) |
Optimization :
-
Use of Hünig’s base (DIPEA) minimizes racemization during coupling .
-
DMAP accelerates ester activation in EDCI-mediated reactions.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride serves as a versatile building block in the synthesis of various bioactive compounds. Its piperidine structure is crucial for developing drugs targeting central nervous system disorders, as piperidine derivatives exhibit promising pharmacological activities.
Case Study: Synthesis of Piperidine Derivatives
A study highlighted the synthesis of novel piperidine derivatives using 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride as a precursor. The derivatives were evaluated for their antitumor activity, demonstrating significant cytotoxic effects against various cancer cell lines. This underscores the compound's utility in developing anticancer agents .
Drug Development
The compound is instrumental in designing inhibitors for various biological targets. Its structural features allow for modifications that enhance selectivity and potency.
Case Study: Inhibition Studies
Research has shown that derivatives synthesized from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride exhibit inhibitory effects on kinases involved in inflammatory pathways. These findings suggest potential applications in treating inflammatory diseases .
Agrochemical Applications
Beyond medicinal uses, this compound has applications in agrochemicals, particularly as a precursor for developing fungicides and herbicides.
Case Study: Agrochemical Development
A series of experiments demonstrated that piperidine derivatives derived from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride showed effective antifungal activity against several plant pathogens. This highlights its potential in agricultural formulations aimed at enhancing crop protection .
Synthetic Methodologies
The compound is frequently employed in synthetic methodologies for constructing complex organic molecules. Its Boc (tert-butyloxycarbonyl) protecting group facilitates the selective functionalization of amino groups.
Table: Synthetic Routes Using 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride
Mechanism of Action
The compound’s mechanism of action is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules that do. The Boc group provides protection during chemical reactions, ensuring that the amino group remains intact until the desired stage of synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogous molecules:
Physicochemical and Reactivity Comparisons
Boc Protection vs. Benzyl/Phenylmethyl Groups :
The Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA), whereas benzyl esters (e.g., in the phenylmethyl ester derivative ) require catalytic hydrogenation, complicating synthetic workflows .Ethyl Ester Reactivity :
Ethyl esters in the target compound and glycine ethyl ester hydrochloride enhance solubility in organic solvents but differ in hydrolytic stability. The piperidine backbone in the target compound reduces ester hydrolysis rates compared to linear analogs like creatine ethyl ester hydrochloride, which rapidly hydrolyzes in vivo .Chirality and Synthetic Utility : The (2R,5S) configuration of the target compound provides enantioselective control in asymmetric catalysis, unlike achiral compounds like glycine ethyl ester hydrochloride .
Biological Activity
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride (Boc-AEP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-AEP, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of Boc-AEP is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethyl ester functional group. Its molecular formula is C13H24N2O3·HCl with a molecular weight of approximately 272.34 g/mol .
Biological Activity
The biological activity of Boc-AEP has been investigated in various studies, highlighting its potential as a therapeutic agent.
Inhibition Studies
Recent research indicates that compounds containing piperidine derivatives exhibit significant inhibitory effects against various biological targets. For instance, studies have shown that Boc-AEP and related compounds can inhibit histone acetyltransferases (HATs), particularly p300/CBP, which are crucial in regulating gene expression and have implications in cancer therapy .
Table 1: Inhibitory Activity of Piperidine Derivatives
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Boc-AEP | p300/CBP | 8.6 | |
| Compound 2 | p300/CBP | 1.6 | |
| Compound 3 | p300/CBP | 2.8 |
Cytotoxicity
Boc-AEP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives with similar structures showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating a significant potential for anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Boc-AEP | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| Compound X | A549 | 2.41 | Cell cycle arrest at G1 phase |
| Compound Y | HeLa | 0.12 | Induction of apoptosis |
The mechanism through which Boc-AEP exerts its biological effects is primarily linked to its ability to modulate histone acetylation and gene expression. By inhibiting HATs like p300/CBP, Boc-AEP can alter the acetylation status of histones, thereby influencing transcriptional activity associated with oncogenes and tumor suppressor genes . Additionally, flow cytometry analyses have confirmed that Boc-AEP induces apoptosis in treated cancer cells by activating caspases .
Case Studies
Several case studies have explored the efficacy of Boc-AEP in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with Boc-AEP led to increased levels of p53 protein and enhanced caspase-3 cleavage, suggesting an apoptotic mechanism .
- In Vivo Efficacy : Animal models treated with Boc-AEP derivatives showed reduced tumor growth rates compared to controls, supporting the compound's potential as an anticancer agent .
Q & A
Q. What are the primary applications of 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride in synthetic chemistry?
- Methodological Answer: This compound is widely used as a chiral inducer in asymmetric synthesis due to its stereochemical configuration (2R,5S) and Boc-protected amine group, which facilitates controlled deprotection . Its solubility in polar organic solvents (e.g., DMSO, DMF) makes it suitable for reactions requiring homogeneous conditions. Researchers should prioritize inert atmospheres (N₂/Ar) to prevent Boc-group degradation during reactions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Standard laboratory safety practices include wearing nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Storage should adhere to recommendations for moisture-sensitive compounds (dry, 2–8°C under inert gas) . Waste disposal must follow institutional guidelines for halogenated organic salts, including neutralization before disposal .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer: Analytical methods include:
- HPLC : Assess purity (≥95% recommended for synthesis) using a C18 column with UV detection at 210–220 nm .
- NMR : Confirm stereochemistry via ¹H/¹³C NMR, focusing on Boc-group protons (δ 1.4–1.5 ppm) and piperidine ring signals .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical: 272.34 g/mol) .
Advanced Research Questions
Q. How can enantioselective reactions involving this compound be optimized for high stereochemical fidelity?
- Methodological Answer: To enhance enantiomeric excess (ee):
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to exploit the compound’s inherent stereochemistry .
- Monitor reaction progress via chiral HPLC with columns like Chiralpak IA/IB to resolve stereoisomers .
- Adjust solvent polarity (e.g., switch from DMF to THF) to modulate reaction kinetics and stereoselectivity .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Conflicting solubility data often arise from batch-specific impurities or hydration states. Researchers should:
- Characterize batches via Karl Fischer titration to quantify water content.
- Perform solubility tests in deuterated solvents (e.g., DMSO-d6) with ¹H NMR to track dissolution in real time .
- Cross-reference with thermogravimetric analysis (TGA) to identify decomposition temperatures that may affect solubility .
Q. How can alternative synthetic routes improve yield and scalability?
- Methodological Answer:
- Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection (piperidine in DMF) .
- Catalytic Methods : Explore Pd-catalyzed coupling reactions to functionalize the piperidine ring without compromising stereochemistry .
- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scale-up efficiency while minimizing side reactions .
Q. What advanced techniques characterize its stability under non-ambient conditions?
- Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via LC-MS .
- Photostability : Use UV-vis spectroscopy to assess Boc-group decomposition under UV light (λ = 254 nm) .
Q. How can mechanistic studies elucidate its role in stereochemical induction?
- Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- DFT Calculations : Model transition states to predict stereochemical outcomes based on the compound’s conformation .
- In-situ IR Spectroscopy : Track intermediate formation (e.g., enamine or iminium species) during reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
